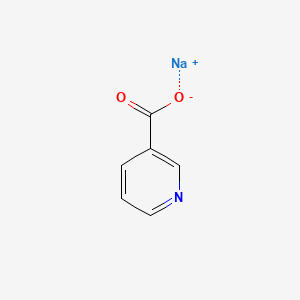

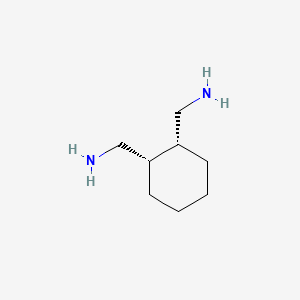

![molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5](/img/structure/B1592831.png)

N,N-Bis[3-(triethoxysilyl)propyl]urea

Übersicht

Beschreibung

“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a chemical compound with the empirical formula C10H24N2O4Si . It is used in technical solutions at a concentration of approximately 10% .

Molecular Structure Analysis

The molecular weight of “N,N-Bis[3-(triethoxysilyl)propyl]urea” is 264.39 . Its molecular structure can be represented by the SMILES stringCCOSi=O)(OCC)OCC . Physical And Chemical Properties Analysis

“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a liquid at room temperature . It has a density of 1.15 g/mL at 25 °C . The boiling point and vapor pressure are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Surface Modification

1,1-bis(3-triethoxysilylpropyl)urea: is widely used as a surface modifying agent to form self-assembled monolayers (SAMs) on various substrates . This application is crucial for immobilizing surface atoms by forming a ligand, which can significantly enhance the surface properties of materials.

Catalyst Support

This compound is employed to cap magnetic nanoparticles, which are then used as catalyst supports . The functionalized nanoparticles provide a stable base for immobilizing surface enzymes and other nanoparticles, facilitating various catalytic processes.

Medical Applications

The silanization of ceria with 1,1-bis(3-triethoxysilylpropyl)urea has potential applications in the medical field . Modified ceria nanoparticles can be used as therapeutic agents, offering new avenues for drug delivery and disease treatment.

Coatings and Composites

As a bis-silane additive, this compound enhances hydrolytic stability, which is beneficial for increasing product shelf life . It also improves substrate bonding and mechanical properties in coatings and composite materials.

Adhesion Promotion

N,N-Bis[3-(triethoxysilyl)propyl]urea: can be used to promote adhesion between dissimilar materials . This is particularly useful in the manufacturing of multi-layered products where strong interlayer adhesion is required.

Wirkmechanismus

Target of Action

The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .

Mode of Action

1,1-bis(3-triethoxysilylpropyl)urea interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .

Biochemical Pathways

It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .

Pharmacokinetics

The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of 1,1-bis(3-triethoxysilylpropyl)urea’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .

Action Environment

It is known that the compound is stable under normal conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1-bis(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFLGCGQJZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624138 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69465-84-5 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

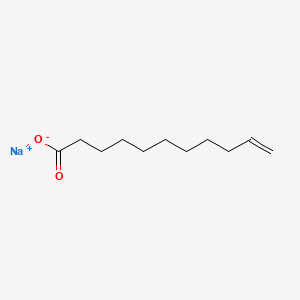

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)

![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)

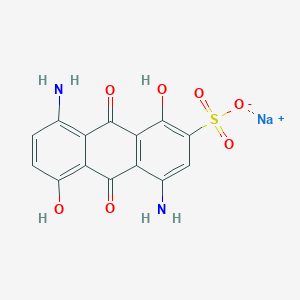

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)